2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid
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Overview
Description
2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid (HBT) is an organic compound which is widely used in the scientific community for various research applications. It is a versatile compound with a wide range of applications in various scientific fields. HBT is a highly reactive compound and has been used in the synthesis of a variety of compounds. HBT is also known to have a variety of biochemical and physiological effects on the body. Additionally, this paper will provide a list of potential future directions for research involving HBT.
Scientific Research Applications
Coordination Polymers and Structural Studies
2-Hydroxy-4-(1H-tetrazol-1-yl)benzoic acid has been utilized in the formation of coordination polymers. Song et al. (2009) explored the in situ [2 + 3] cycloaddition reactions involving various benzoic acid derivatives, including 4-(1H-tetrazol-5-yl)benzoic acid, under hydrothermal conditions. These reactions resulted in Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, demonstrating different structural topologies and photoluminescence properties (Song et al., 2009).
Crystallography and Molecular Interactions
The compound also plays a role in crystallography and molecular interaction studies. Li et al. (2008) described the crystal structure of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, highlighting its hydrogen-bonding and π–π stacking interactions, which link the molecules into a three-dimensional network (Li et al., 2008).
Synthetic Methodology Development
The compound is also significant in developing synthetic methodologies. Song et al. (2019) reported the preparation of 2-(2H-tetrazol-2-yl)benzoic acids through a regioselective Cu(I) catalyzed C–N coupling, showcasing its versatility in organic synthesis (Song et al., 2019).
Gas Adsorption Studies
Pachfule et al. (2011) utilized derivatives of 4-(1H-tetrazole-5-yl)benzoic acid in the synthesis and gas adsorption study of Metal Organic Frameworks (MOFs). Their research indicated significant hydrogen and CO2 adsorption capacities in these MOFs (Pachfule et al., 2011).
Sensor Development
The development of novel fluorescence probes and sensors also involves derivatives of 4-(1H-tetrazole-5-yl)benzoic acid. Setsukinai et al. (2003) designed and synthesized novel fluorescence probes using benzoic acid derivatives to detect reactive oxygen species, demonstrating the application of these compounds in biological and chemical sensing (Setsukinai et al., 2003).
Future Directions
The future directions for the study of 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Similar compounds have shown promise as anticancer agents , suggesting potential avenues for future research.
Properties
IUPAC Name |
2-hydroxy-4-(tetrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c13-7-3-5(12-4-9-10-11-12)1-2-6(7)8(14)15/h1-4,13H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOFQADFRFYOGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357635 |
Source
|
Record name | 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332909-71-4 |
Source
|
Record name | 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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